molecular formula C14H11NO B3057264 5-phenoxy-1H-indole CAS No. 78304-53-7

5-phenoxy-1H-indole

Cat. No.: B3057264
CAS No.: 78304-53-7
M. Wt: 209.24 g/mol
InChI Key: YJBIMZVVUOJZSS-UHFFFAOYSA-N
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Description

5-Phenoxy-1H-indole is a chemical compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The phenoxy group attached at the 5-position of the indole ring adds unique properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenoxy-1H-indole typically involves the reaction of phenol with 5-bromoindole under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling of the phenoxy group to the indole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Phenoxy-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro groups, and other electrophiles.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Biological Activities

5-Phenoxy-1H-indole exhibits several promising biological properties:

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:

  • Histone Deacetylase (HDAC) Inhibition : Similar compounds have shown strong HDAC inhibitory activities, which are crucial for regulating gene expression involved in cancer progression .
  • Tubulin Polymerization Inhibition : Research indicates that indole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

Indoles are known for their antimicrobial activities against a range of pathogens. Studies have shown that derivatives like this compound can exhibit:

  • Antifungal Activity : Effective against resistant strains of fungi.
  • Antibacterial Effects : Targeting bacterial cell walls and inhibiting growth.

Neuroprotective Effects

The potential neuroprotective properties of indoles are being explored, with some studies suggesting that they may help mitigate the effects of neurodegenerative diseases by:

  • Reducing oxidative stress.
  • Modulating neurotransmitter levels.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound analogs against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The structural modifications influenced the potency and selectivity towards specific cancer types.

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial properties of this compound derivatives against Staphylococcus aureus and Candida albicans. The findings revealed that certain substitutions on the indole ring enhanced antibacterial activity significantly.

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerHDAC inhibition, tubulin disruption
AntimicrobialCell wall synthesis inhibition
NeuroprotectiveReduction of oxidative stress

Mechanism of Action

The mechanism of action of 5-phenoxy-1H-indole involves its interaction with specific molecular targets and pathways. The phenoxy group enhances the compound’s ability to bind to certain receptors or enzymes, leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

    5-Fluoro-1H-indole: Similar structure but with a fluorine atom instead of a phenoxy group.

    5-Methoxy-1H-indole: Contains a methoxy group at the 5-position.

    5-Bromo-1H-indole: Has a bromine atom at the 5-position.

Uniqueness: 5-Phenoxy-1H-indole is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

5-Phenoxy-1H-indole is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound belongs to the indole class of compounds, which are known for their significant biological properties. The indole scaffold is recognized for its ability to interact with various biological targets, making it a valuable structure in drug discovery.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LO), which plays a critical role in leukotriene biosynthesis. This inhibition can potentially lead to therapeutic effects in conditions like asthma and other inflammatory diseases .
  • Antimicrobial Properties : Research indicates that derivatives of indole compounds exhibit antimicrobial activity against various pathogens. For instance, certain analogues have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans .

Anticancer Activity

A study evaluating the antiproliferative effects of indole derivatives, including this compound, reported varying degrees of efficacy against cancer cell lines. For example, a related compound showed an IC50 value of 1.17 µM against specific cancer types, indicating strong potential for further development as an anticancer agent .

Antimicrobial Screening

In a screening campaign involving a library of synthetic compounds, certain derivatives of this compound exhibited potent antimicrobial activity with minimal cytotoxic effects. Specifically, compounds with halogen substitutions on the indole ring were identified as particularly effective against MRSA, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .

Comparative Data Table

Activity Compound IC50/MIC Value Target Pathogen/Cell Line
Inhibition of 5-LOThis compoundIC50 ~300 nMHuman recombinant 5-lipoxygenase
Antimicrobial (MRSA)Halogenated Indole DerivativeMIC ≤ 0.25 µg/mLMethicillin-resistant Staphylococcus aureus
Antifungal6-Methoxy-Phenethyl-Indole-ImidazoleMIC ≤ 0.25 µg/mLCryptococcus neoformans
AntiproliferativeCompound 5mIC50 = 1.17 µMVarious cancer cell lines

Properties

IUPAC Name

5-phenoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-2-4-12(5-3-1)16-13-6-7-14-11(10-13)8-9-15-14/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBIMZVVUOJZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459797
Record name 5-phenoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78304-53-7
Record name 5-phenoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 2-nitro-5-phenoxytoluene (1.15 g, 5.0 mmol) and tris(dimethylamino)methane (0.87 g, 6.0 mmol) in 10 mL dry toluene and heat to reflux under nitrogen. After 2 hours, cool the reaction mixture to room temperature and evaporate the toluene under reduced pressure to form a residue. Dissolve the residue in 15 mL EtOAc, mix with Pd/C (10%, 100 mg), stir at room temperature under 1 atmosphere of hydrogen for 1.5 days. Filter off catalyst and concentrate the filtrate. Chromatograph on silica gel eluting with hexanes/EtOAc give the title compound as a solid: 1H NMR (300 MHz, CDCl3) 6.49–6.50 (m, 1H), 6.93–7.03 (m, 4H), 7.22–7.27 (m, 5H), 8.15 (br, 1H).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2-nitro-5-phenoxytoluene (2.06 g) in dimethylformamide (30 ml) containing dimethylformamide diethylacetal (1.57 g) and pyrrolidine (0.77 g) was heated at 120° C. for 2 hours. Solvent was removed at reduced pressure and the residue dissolved in methanol. Raney Nickel (one spatula measure) was added followed by hydrazine hydrate (3×0.5 ml portions, one portion every 30 minutes). The mixture was stirred for a further 1 hour after the final portion of hydrazine hydrate was added, the mixture filtered and solvent removed at reduced pressure. The residue was partitioned between water (100 ml) and diethyl ether (100 ml), the organic phase separated and dried (MgSO4), solvent removed at reduced pressure and the residue column chromatographed (silica gel, hexane →10% ethyl acetate/hexane eluant) to give 5-phenoxyindole (0.52 g).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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